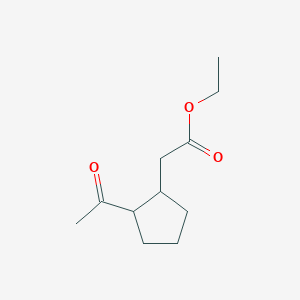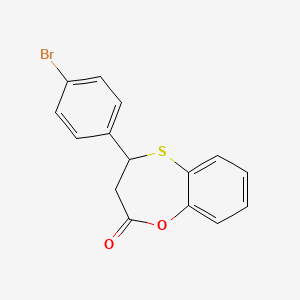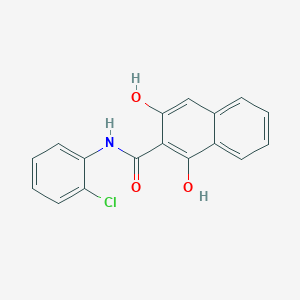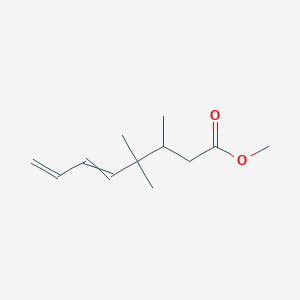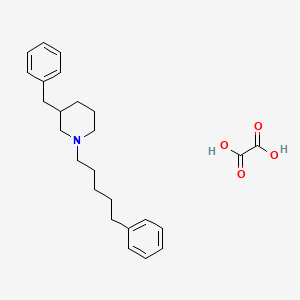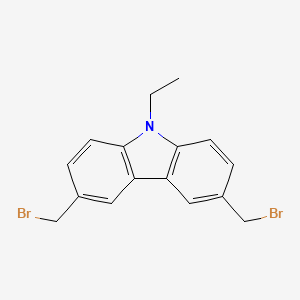
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromomethyl groups at the 3 and 6 positions, along with an ethyl group at the 9 position, makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole typically involves the bromination of 9-ethyl-9H-carbazole. One common method is the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,6-bis(azidomethyl)-9-ethyl-9H-carbazole, while oxidation with potassium permanganate could produce 3,6-bis(carboxymethyl)-9-ethyl-9H-carbazole.
科学的研究の応用
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole in its various applications depends on the specific context. In organic electronics, the compound’s ability to participate in π-conjugation and its electron-donating properties are crucial. In pharmaceuticals, the bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with biological targets such as enzymes or receptors .
類似化合物との比較
Similar Compounds
3,6-Bis(bromomethyl)carbazole: Lacks the ethyl group at the 9 position, which can affect its reactivity and applications.
3,6-Bis(chloromethyl)-9-ethyl-9H-carbazole: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity.
9-Ethyl-9H-carbazole: Lacks the bromomethyl groups, making it less reactive for certain applications.
Uniqueness
The presence of both bromomethyl groups and an ethyl group in 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole provides a unique combination of reactivity and electronic properties, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals .
特性
CAS番号 |
174815-05-5 |
|---|---|
分子式 |
C16H15Br2N |
分子量 |
381.10 g/mol |
IUPAC名 |
3,6-bis(bromomethyl)-9-ethylcarbazole |
InChI |
InChI=1S/C16H15Br2N/c1-2-19-15-5-3-11(9-17)7-13(15)14-8-12(10-18)4-6-16(14)19/h3-8H,2,9-10H2,1H3 |
InChIキー |
XFSOZBXINMWQSD-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)CBr)C3=C1C=CC(=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


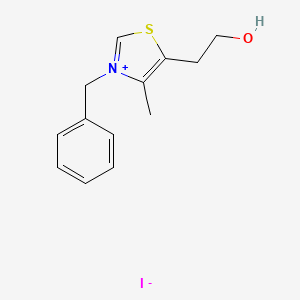
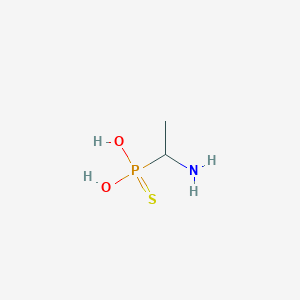

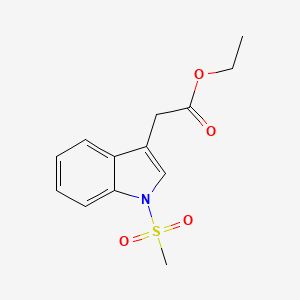
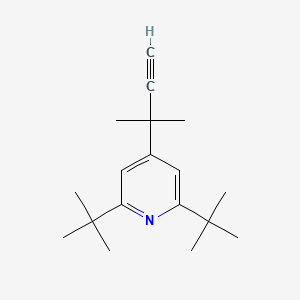
![4-[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]but-2-ynal](/img/structure/B12562574.png)
